N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide
Description
N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a sulfonamide derivative featuring a 3,5-dimethylpiperidine moiety linked via a sulfonyl group to a phenyl ring substituted with an acetamide group. The 3,5-dimethylpiperidine group likely enhances lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization.
Properties
Molecular Formula |
C15H22N2O3S |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C15H22N2O3S/c1-11-8-12(2)10-17(9-11)21(19,20)15-6-4-14(5-7-15)16-13(3)18/h4-7,11-12H,8-10H2,1-3H3,(H,16,18) |
InChI Key |
GBMYTZNKLNKKGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves the reaction of 3,5-dimethylpiperidine with a sulfonyl chloride derivative, followed by acylation with acetic anhydride. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
Chemical Properties and Structure
N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide features a sulfonamide group which is crucial for its biological activity. The compound's structure allows it to interact with various molecular targets, making it a candidate for drug development.
Research indicates that this compound exhibits notable biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, it has shown significant growth inhibition percentages against several cancer types in vitro.
- Anticonvulsant Activity : Similar compounds have been evaluated for their anticonvulsant properties, indicating potential applications in treating epilepsy and related disorders.
Case Studies
Several studies have documented the effects and applications of this compound:
- Anticancer Activity Study : A study published in ACS Omega demonstrated that derivatives similar to this compound exhibited significant anticancer activity against various cell lines. The percent growth inhibition (PGI) ranged from moderate to high across different cancer types .
- Anticonvulsant Research : Research conducted on related piperidine derivatives has shown promising anticonvulsant effects in animal models. These findings suggest that modifications to the piperidine structure can enhance efficacy against seizures .
| Activity Type | Cell Lines/Models | Percent Growth Inhibition (PGI) |
|---|---|---|
| Anticancer | SNB-19 | 86.61% |
| OVCAR-8 | 85.26% | |
| NCI-H40 | 75.99% | |
| Anticonvulsant | MES Test | Variable results |
Mechanism of Action
The mechanism of action of N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may also interact with receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical parameters of N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide (hypothetical parent compound) with its analogs:
Notes:
- The chloro-substituted analog (344.86 g/mol) has higher molecular weight and density compared to the parent compound due to the chlorine atom .
- The 3,5-diketopiperazine derivative (311.31 g/mol) exhibits lower molecular weight than the dimethylpiperidine variant, likely due to the absence of methyl groups .
Pharmacological Activities
- Analgesic Activity : Compound 35 (4-methylpiperazinyl analog) demonstrated analgesic efficacy comparable to paracetamol, attributed to sulfonamide-mediated modulation of inflammatory pathways .
- Anti-Hypernociceptive Activity: Compounds 36 (diethylsulfamoyl) and 37 (piperazinyl) showed significant activity against inflammatory pain, suggesting that bulkier sulfonamide substituents enhance target engagement .
Biological Activity
N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide, also known as 2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H20ClN3O2S
- Molecular Weight : 319.84 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
Anticonvulsant Activity
Recent studies have indicated that derivatives of this compound exhibit anticonvulsant properties. For instance, a study focused on related compounds demonstrated their efficacy in various animal models of epilepsy, particularly in maximal electroshock (MES) and pentylenetetrazole-induced seizures . The structure-activity relationship (SAR) indicated that modifications in the piperidine ring significantly influenced the anticonvulsant activity.
Antimicrobial Efficacy
Another area of research has explored the antimicrobial potential of compounds structurally similar to this compound. In vitro studies have shown promising results against a range of bacterial strains, suggesting that the sulfonamide moiety plays a critical role in its antimicrobial action .
| Activity Type | Tested Model | Results |
|---|---|---|
| Anticonvulsant | MES Seizures | Effective in reducing seizure frequency |
| Antimicrobial | Bacterial Strains | Inhibition observed against multiple strains |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Ion Channel Modulation : The compound has been suggested to interact with voltage-gated sodium channels, which are crucial in the propagation of action potentials in neurons. This interaction may contribute to its anticonvulsant effects .
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit specific kinases involved in cellular signaling pathways. This inhibition can affect cell proliferation and survival, indicating potential anti-cancer properties .
Case Studies
A notable case study involved the administration of this compound in a rodent model for epilepsy. The study highlighted a significant reduction in seizure duration and frequency compared to control groups. Additionally, behavioral assessments indicated improved cognitive function post-treatment .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide?
The synthesis typically involves sulfonylation of the phenylacetamide core with 3,5-dimethylpiperidine sulfonyl chloride. Key steps include:
- Coupling reaction : Use of organic solvents (e.g., dichloromethane) and catalysts like triethylamine to facilitate sulfonamide bond formation .
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to prevent side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product in ≥95% purity .
Q. How is the structural integrity of this compound confirmed?
Methodological validation includes:
- Spectroscopic analysis :
- NMR : H and C NMR to confirm substituent positions (e.g., methyl groups on piperidine at δ 1.2–1.4 ppm) .
- IR : Sulfonyl (S=O) stretching vibrations at 1150–1350 cm .
Q. What are the recommended storage conditions to ensure compound stability?
- Store at -20°C in airtight, light-protected containers.
- Desiccate to prevent hydrolysis of the sulfonamide group, which can occur under humid conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in activity (e.g., variable IC values in enzyme inhibition assays) may arise from:
- Assay conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) can alter ionization of the sulfonamide group, affecting binding .
- Structural analogs : Compare with derivatives like N-[4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl]acetamide, which showed superior analgesic activity in controlled studies .
- Dose-response curves : Use nonlinear regression models (e.g., four-parameter logistic) to standardize potency measurements across labs .
Q. What strategies improve the compound’s solubility for in vivo pharmacokinetic studies?
- Co-solvent systems : Use 10% DMSO in saline for intraperitoneal administration, ensuring <1% hemolysis in preclinical models .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the acetamide moiety to enhance aqueous solubility .
- Nanoformulations : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability, as tested in related sulfonamides .
Q. How can the compound’s mechanism of action be elucidated in cancer models?
- Target identification : Perform kinase profiling assays (e.g., Eurofins KinaseProfiler™) to identify inhibition of PI3K/Akt/mTOR pathways .
- Molecular docking : Use AutoDock Vina to model interactions with the ATP-binding pocket of PI3Kγ (PDB ID: 1E8X), prioritizing residues like Lys833 and Asp841 .
- Transcriptomics : RNA-seq analysis of treated cancer cells to map downstream gene regulation (e.g., apoptosis markers like BAX and CASP3) .
Q. What experimental designs are recommended for analyzing structure-activity relationships (SAR)?
- Analog synthesis : Modify the piperidine ring (e.g., 2,6-dimethyl vs. 3,5-dimethyl substitution) and test for changes in logP and IC .
- 3D-QSAR models : Apply Comparative Molecular Field Analysis (CoMFA) using SYBYL-X 2.0 to correlate steric/electrostatic fields with activity .
- Metabolic stability : Incubate with liver microsomes (human and murine) to assess CYP450-mediated degradation rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
